Benoxaprofen ammonium is a chemical compound primarily recognized as a non-steroidal anti-inflammatory drug (NSAID) belonging to the arylpropionic acid class. It was originally marketed under the brand names Opren in the United Kingdom and Oraflex in the United States by Eli Lilly and Company. The compound is noted for its analgesic, antipyretic, and anti-inflammatory properties, although it has been largely withdrawn from the market due to safety concerns, including reports of adverse effects and fatalities associated with its use .
The synthesis of benoxaprofen ammonium involves several key steps:
Benoxaprofen has the following molecular characteristics:
The molecular structure features a planar arrangement due to the co-planarity of the benzoxazole and phenyl rings, while the propanoic acid moiety provides a non-planar side chain. This structural configuration contributes to its biological activity .
Benoxaprofen undergoes various chemical reactions:
Benoxaprofen exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the biosynthesis of prostaglandins—mediators of inflammation and pain. By blocking these enzymes, benoxaprofen reduces inflammation, alleviates pain, and lowers fever .
These properties influence its absorption, distribution, metabolism, and excretion profile .
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 2624-63-7
CAS No.: 107419-07-8
CAS No.: 90953-74-5
CAS No.: